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Merilactone

Cat. No.: B1248318
M. Wt: 304.4 g/mol
InChI Key: JHDIVXSJNYQNAD-VGAXPNNBSA-N
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Description

Historical Context of Merilactone Discovery and Initial Research

Merrilactone A was first identified in the year 2000 as one of four new sesquiterpenes isolated from the fruit of Illicium merrillianum. wikipedia.org This plant is an evergreen shrub or tree native to the regions of southern China and Myanmar. wikipedia.org The genus Illicium is known for producing a variety of chemically interesting and sometimes toxic compounds. wikipedia.org

Initial investigations focused on elucidating the novel and complex structure of Merrilactone A. Through comprehensive spectral data analyses, which were later confirmed by X-ray crystallography, its structure was revealed to be a unique sesquiterpene characterized by a caged pentacyclic skeleton containing two γ-lactones and an oxetane (B1205548) ring. mdpi.comresearchgate.netresearchgate.net The absolute configuration of the molecule was definitively established using the modified Mosher's method. researchgate.net Early biological screening of Merrilactone A uncovered its significant neurotrophic properties. Specifically, it was observed to strongly promote neurite outgrowth in primary cultures of fetal rat cortical neurons at concentrations ranging from 0.1 to 10 micromoles per liter. wikipedia.orgresearchgate.netclockss.org

Table 1: Chemical Properties of Merrilactone A

Significance of this compound in Natural Products Chemistry Research

Merrilactone A holds considerable significance in the field of natural products chemistry for several key reasons. Its intricate, highly oxygenated, and stereochemically dense caged structure presents a formidable challenge to synthetic chemists, making it an attractive target for total synthesis. researchgate.netacs.org The successful synthesis of such a complex molecule serves as a benchmark for the capabilities of current synthetic methodologies.

The pursuit of Merrilactone A's total synthesis has spurred innovation and the application of novel chemical reactions. acs.org Research groups have utilized a variety of advanced strategies to construct its pentacyclic framework, demonstrating the power of modern synthetic chemistry. nih.gov Furthermore, the natural abundance of Merrilactone A is exceptionally low, with an isolation yield of just 0.004%, making chemical synthesis the only practical method for obtaining the quantities needed for comprehensive biological evaluation. mdpi.com

The compound's potent neurotrophic activity makes it a valuable lead structure in medicinal chemistry, particularly in the search for new treatments for neurodegenerative conditions like Alzheimer's and Parkinson's diseases. wikipedia.orgresearchgate.netms-editions.cl Adding to its intrigue, research has shown that both the natural (-)-Merrilactone A and its unnatural enantiomer, (+)-Merrilactone A, exhibit comparable neurite outgrowth-promoting activity, which is a surprising finding in stereospecific biological interactions. acs.orgnih.gov

Table 2: Selected Total Synthesis Approaches for Merrilactone A

Overview of Major Research Domains for this compound

Research concerning Merrilactone A is concentrated in two principal domains: total synthesis and medicinal chemistry.

The field of Total Synthesis has been intensely active, with numerous research groups developing and reporting routes to produce the molecule in the laboratory. acs.orgpkusz.edu.cn These efforts include racemic syntheses that produce a mixture of enantiomers, more complex enantioselective syntheses that yield a single enantiomer (both the natural and unnatural forms), and formal syntheses that create a known precursor of the final compound. clockss.orgacs.orgresearcher.life This body of work not only provides access to the compound but also serves to advance the field of organic synthesis by testing the limits of known reactions and fostering the creation of new ones. researchgate.netresearchgate.net

The second major domain is Medicinal Chemistry and Neurobiology . This research focuses on the biological activity of Merrilactone A, particularly its neurotrophic and potential neuroprotective effects. wikipedia.org Studies in this area aim to understand the mechanism by which it promotes neurite outgrowth and to evaluate its potential as a therapeutic agent for neurodegenerative diseases. clockss.orgms-editions.cl This includes structure-activity relationship (SAR) studies, such as the comparative analysis of its enantiomers, to guide the design of future drug candidates with improved properties. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28O3 B1248318 Merilactone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

(1S,5S,6S,9R,11S,13R)-6-acetyl-11-ethenyl-6,11,13-trimethyl-2-oxatricyclo[7.3.1.05,13]tridecan-3-one

InChI

InChI=1S/C19H28O3/c1-6-17(3)10-13-7-8-18(4,12(2)20)14-9-16(21)22-15(11-17)19(13,14)5/h6,13-15H,1,7-11H2,2-5H3/t13-,14-,15+,17+,18-,19-/m1/s1

InChI Key

JHDIVXSJNYQNAD-VGAXPNNBSA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2C[C@](C[C@H]3[C@]2([C@@H]1CC(=O)O3)C)(C)C=C)C

Canonical SMILES

CC(=O)C1(CCC2CC(CC3C2(C1CC(=O)O3)C)(C)C=C)C

Synonyms

merilactone

Origin of Product

United States

Isolation and Dereplication Methodologies for Merilactone

Strategies for Natural Source Material Collection and Preparation for Merilactone Isolation

The journey to isolating this compound begins with the careful collection and preparation of the source material, primarily the pericarps of Illicium merrillianum. acs.orgresearchgate.net The dried pericarps of this plant, native to Southeast Asia, are the most cited source for obtaining this valuable compound. bris.ac.uk The initial step involves the extraction of the dried and powdered plant material, typically using methanol (B129727). google.com This crude methanol extract then undergoes a series of partitioning steps with different solvents of increasing polarity to separate compounds based on their solubility.

A common procedure involves suspending the concentrated methanol extract in water and sequentially partitioning it with solvents such as n-hexane, ethyl acetate (B1210297), and n-butanol. The this compound and related sesquiterpenes tend to concentrate in the ethyl acetate fraction. This fraction is then subjected to further chromatographic purification. The initial extraction and partitioning are critical for removing a significant portion of interfering substances like fats, chlorophylls, and highly polar compounds, thereby enriching the extract with the desired sesquiterpenoids.

The table below summarizes a typical initial extraction and partitioning process for this compound:

StepProcedurePurpose
1. Extraction Dried and powdered pericarps of Illicium merrillianum are soaked in methanol.To extract a broad range of secondary metabolites, including this compound.
2. Concentration The methanol extract is concentrated under reduced pressure.To remove the bulk of the solvent.
3. Partitioning The concentrated extract is suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol.To separate compounds based on polarity and enrich the target compounds in the ethyl acetate fraction.
4. Fraction Selection The ethyl acetate fraction is collected for further purification.This fraction typically contains the highest concentration of this compound.

Advanced Chromatographic Techniques in this compound Isolation

The isolation of pure this compound from the enriched ethyl acetate fraction is a meticulous process that relies on a combination of advanced chromatographic techniques. researchgate.net These methods separate molecules based on their differential interactions with a stationary phase and a mobile phase.

The process often begins with column chromatography over silica (B1680970) gel, a polar stationary phase. researchgate.net The extract is loaded onto the column, and a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate, is used to elute the compounds. caltech.edu Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound. wiley-vch.degoogle.com

Further purification often involves multiple chromatographic steps, including the use of different stationary phases like MCI gel and Sephadex LH-20, which separates molecules based on size. researchgate.net

High-Performance Liquid Chromatography (HPLC) Methodologies for this compound

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of this compound, offering high resolution and sensitivity. researchgate.netresearchgate.net Both analytical and preparative HPLC are employed. Analytical HPLC is used to assess the purity of fractions and to develop an optimal separation method, while preparative HPLC is used to isolate pure compounds in milligram quantities. researchgate.netnih.gov

A typical HPLC method for this compound purification utilizes a reversed-phase C18 column. researchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) and water, run in an isocratic or gradient mode. researchgate.net Detection is commonly performed using a UV detector, as the lactone moieties in this compound exhibit some UV absorbance. researchgate.net

The following table outlines a representative HPLC method for this compound purification:

ParameterSpecification
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Acetonitrile/Water mixture (e.g., 40:60 v/v) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 210 nm researchgate.net
Injection Volume Dependent on column size and concentration
Temperature Ambient

Preparative Chromatographic Techniques Optimization

Optimizing preparative chromatography is crucial for obtaining sufficient quantities of pure this compound for structural elucidation and biological studies. This involves scaling up the separation method developed using analytical HPLC. The goal is to maximize the loading capacity without sacrificing resolution.

Optimization strategies include selecting the appropriate column size (diameter and length) and particle size of the stationary phase. Larger columns with larger particle sizes are typically used for preparative separations to handle higher sample loads. The flow rate is also adjusted to maintain optimal separation efficiency. Gradient elution profiles may need to be modified to ensure good separation of the target compound from closely eluting impurities. Techniques like flash chromatography, a faster version of column chromatography using moderate pressure, are also employed for initial purification steps. google.comorgsyn.org

Hyphenated Techniques in this compound Dereplication and Identification

Dereplication is a critical step in natural product research to quickly identify known compounds in a crude extract, thereby avoiding their time-consuming re-isolation. unige.chnih.gov Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are central to this process. nih.govlongdom.org

For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful dereplication tool. nih.gov LC separates the components of the extract, and the mass spectrometer provides the molecular weight of each eluting compound. This information can be rapidly compared against databases of known natural products to tentatively identify this compound and other known constituents.

Further structural information can be obtained using tandem mass spectrometry (LC-MS/MS), which involves fragmenting the parent ion and analyzing the resulting fragment ions. This fragmentation pattern provides a structural fingerprint that can aid in the identification of the compound.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is another advanced hyphenated technique that can be used for the online structural elucidation of compounds in a mixture. unige.ch While technically demanding, LC-NMR provides detailed structural information, including proton and carbon NMR data, directly from the separated peaks in the chromatogram.

Challenges and Innovations in this compound Isolation Efficiency

The isolation of this compound is fraught with challenges, primarily due to its low natural abundance. bris.ac.ukmdpi.com The reported yield of this compound A from the dried pericarps of Illicium merrillianum is a mere 0.004%. bris.ac.ukmdpi.com This necessitates the processing of large quantities of plant material to obtain even small amounts of the pure compound.

Another challenge lies in the complexity of the extract, which contains a multitude of structurally similar sesquiterpenoids. researchgate.net This makes the chromatographic separation difficult and often requires multiple, sequential purification steps, leading to potential loss of the target compound at each stage.

To address these challenges, innovations in isolation techniques are continuously being explored. The development of more selective extraction methods, such as supercritical fluid extraction (SFE), could potentially improve the initial enrichment of this compound. Advances in chromatographic media with higher selectivity and loading capacity can enhance the efficiency of the purification process. Furthermore, the increasing sensitivity of spectroscopic techniques, particularly NMR and MS, allows for the structural elucidation of compounds from smaller amounts of isolated material, reducing the need for large-scale extraction. The total synthesis of this compound has also become a critical alternative to overcome the supply issue from natural sources. acs.orgmdpi.comacs.org

Advanced Spectroscopic and Spectrometric Methodologies for Merilactone Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Merilactone Structure Determination.google.comdntb.gov.ua

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural analysis of this compound. researchgate.netgoogle.com High-field ¹H and ¹³C NMR spectra, in conjunction with two-dimensional correlation experiments, have been extensively utilized to assign the complex NMR signals and deduce the connectivity of the molecule. researchgate.net

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom within the this compound molecule. The ¹³C NMR spectrum of this compound revealed the presence of 19 carbon atoms, and analysis of DEPT (Distortionless Enhancement by Polarization Transfer) experiments indicated four methyl groups, six methylenes (one of which is sp² hybridized), and four methines (one sp² and one oxymethine). acs.org The chemical shifts, reported in parts per million (ppm), are crucial for identifying the types of atoms and their electronic surroundings. scirp.org

Table 1: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for this compound

Position δC (ppm) δH (ppm), Multiplicity (J in Hz)
1 37.5 1.95 (m), 1.45 (m)
2 27.2 1.80 (m), 1.65 (m)
3 38.9 2.50 (m)
4 216.2 -
5 55.4 2.65 (s)
6 42.1 2.15 (d, 13.5), 1.70 (d, 13.5)
7 175.4 -
8 139.8 -
9 128.5 5.80 (dd, 9.5, 2.5)
10 48.7 -
11 82.3 4.60 (d, 5.0)
12 34.5 1.73 (m), 1.60 (m)
14 37.5 2.30 (m), 2.05 (m)
15 145.8 5.80 (dd, 17.5, 10.5)
16 112.7 4.95 (d, 17.5), 4.90 (d, 10.5)
17 21.8 1.05 (s)
18 29.8 1.20 (s)
19 22.5 1.15 (s)
20 14.2 1.10 (d, 7.0)

Data sourced from studies on the isolation and characterization of this compound. acs.org

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule. wikipedia.org For this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were instrumental. scielo.org.mx

COSY experiments revealed ¹H-¹H coupling correlations, helping to identify adjacent protons and thus map out the spin systems within the molecule. wikipedia.orgscielo.org.mx For instance, correlations between the methine proton at δH 4.60 (H-11) and methylene (B1212753) protons provided key connectivity information.

HSQC spectra correlated directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of protonated carbons. wikipedia.orgscielo.org.mx

Mass Spectrometry (MS) in this compound Structural Characterization.google.com

Mass spectrometry has been a key analytical technique in determining the molecular weight and elemental composition of this compound, as well as providing information about its substructures through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule. researchgate.netrsc.org For this compound, both High-Resolution Electron Impact Mass Spectrometry (HREIMS) and positive Chemical Ionization Mass Spectrometry (CIMS) supported a molecular formula of C₁₉H₂₈O₃. acs.org This information was fundamental in the initial stages of structure elucidation.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. nih.gov While specific detailed MS/MS fragmentation studies on this compound are not extensively reported in the initial isolation papers, the general principles of fragmentation of similar terpenoid structures often involve characteristic losses of small neutral molecules like water (H₂O) and carbon monoxide (CO), as well as cleavages of the ring systems. For lactones, a common fragmentation pathway is the loss of the lactone moiety. nih.gov

Vibrational Spectroscopy (IR) for Functional Group Identification in this compound.dntb.gov.uamdpi.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. libretexts.orgopenstax.org The IR spectrum of this compound revealed characteristic absorption bands for two carbonyl functionalities. acs.org The presence of a strong absorption band around 1770-1780 cm⁻¹ is indicative of a γ-lactone carbonyl group, while another strong absorption band around 1700-1725 cm⁻¹ suggests the presence of a ketone. google.comgoogle.comyoutube.com Notably, the absence of a broad absorption band in the 3200-3600 cm⁻¹ region indicated the lack of hydroxyl groups. acs.orgpressbooks.pub This information, combined with the molecular formula from HRMS, strongly suggested that the three oxygen atoms in this compound are part of a ketone and a lactone moiety. acs.org

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group
~1777 γ-Lactone Carbonyl (C=O)
~1710 Ketone Carbonyl (C=O)
~2850-3000 C-H Stretch (Alkyl)

Data compiled from spectroscopic data of this compound and its synthetic intermediates. acs.orggoogle.com

Chiroptical Spectroscopy for this compound Stereochemical Assignment

Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is a powerful tool for determining the absolute configuration of stereogenic centers. escholarship.orgresearchgate.net In the study of this compound and related compounds, these techniques provide crucial data for assigning the correct stereochemistry, which is often challenging to determine by NMR spectroscopy alone.

Electronic Circular Dichroism (ECD) spectroscopy has emerged as a cornerstone in establishing the absolute configuration of this compound and its analogues. researchgate.netmdpi.com ECD measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. faccts.de The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the spatial arrangement of chromophores within the molecule. escholarship.org

X-ray Crystallography for Absolute Configuration Determination of this compound

Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. springernature.comnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net The analysis provides a detailed map of electron density, from which the precise positions of all atoms in the crystal lattice can be determined, revealing the molecule's connectivity, conformation, and absolute stereochemistry.

The initial structural elucidation of merrilactone A was confirmed by X-ray crystallographic analysis, which provided unequivocal proof of its unique sesquiterpene structure, featuring two γ-lactones and an oxetane (B1205548) ring. researchgate.net This powerful technique has also been instrumental in confirming the structures of synthetic intermediates and final products during the total synthesis of (±)-merrilactone A, providing critical validation of the developed synthetic routes. researchgate.netbris.ac.uk For example, the structure of key intermediates in a synthesis of merrilactone A was unambiguously determined by X-ray diffraction analysis. nih.gov Similarly, X-ray crystallography has been used to confirm the stereocenters of intermediates in the synthesis of related complex natural products. sci-hub.se

The Cambridge Crystallographic Data Centre (CCDC) serves as a repository for such data, where crystallographic information for compounds like those synthesized en route to merrilactone can be deposited and accessed. nih.govacs.org

Computational Chemistry Approaches for this compound Structural Validation (e.g., ECD Calculations)

Computational chemistry has become an indispensable tool in the structural elucidation of complex natural products like this compound, particularly when used in conjunction with experimental spectroscopic data. researchgate.netyok.gov.tr Quantum chemical calculations, especially Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the ECD spectra of molecules. acs.org

The general workflow involves generating plausible 3D structures for all possible stereoisomers of this compound. For each isomer, the ECD spectrum is calculated using TD-DFT. The calculated spectra are then compared with the experimental ECD spectrum. The stereoisomer whose calculated spectrum best matches the experimental one is assigned as the correct absolute configuration. This combined experimental and computational approach has been successfully applied to determine the absolute configurations of various sesquiterpenes and other natural products. researchgate.netmdpi.comneurotransmitter.net

Beyond ECD calculations, computational methods are also employed to analyze other spectroscopic data and to rationalize reaction mechanisms and stereochemical outcomes in synthetic pathways leading to this compound. acs.orgacs.org For instance, DFT calculations have been used to understand the mechanism, stereochemistry, and substituent effects in key reactions during synthetic efforts toward complex molecules. researchgate.net

Biosynthetic Pathways and Enzymatic Mechanisms of Merilactone

Precursor Incorporation Studies in Merilactone Biosynthesis

While specific isotopic labeling studies exclusively targeting this compound are not extensively detailed in publicly available literature, the biosynthetic origins of sesquiterpene lactones are well-established. These compounds are known to derive from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). The biosynthesis of FPP itself proceeds via the mevalonate (MVA) pathway in the plant cytosol.

General biosynthetic studies on related sesquiterpene lactones confirm the incorporation of precursors from the acetate (B1210297)/mevalonate pathway. It is broadly accepted that the entire carbon skeleton of this compound originates from three five-carbon isoprene units, which are initially derived from acetyl-CoA.

Proposed Biosynthetic Intermediates and Pathways for this compound

The precise biosynthetic pathway to this compound has not been fully elucidated biochemically, but comprehensive pathways have been proposed based on the structures of co-isolated Illicium sesquiterpenes and biomimetic synthesis efforts. nih.gov

One prominent proposal suggests that the biosynthesis begins with the cyclization of the acyclic precursor, farnesyl pyrophosphate (FPP). nih.govmdpi.com This initial cyclization is thought to form a key bisabolyl cation intermediate. From this point, a cascade of intricate molecular rearrangements and cyclizations occurs. A comprehensive biosynthetic pathway has been proposed where the carbon scaffolds of most Illicium sesquiterpenes could be synthesized from a dicarbonyl derivative of allo-cedrane. nih.gov This common intermediate would then undergo transformations such as retro-Dieckmann condensation, oxidative cleavage, and aldol (B89426) reactions to generate the diverse skeletons found in this family, including that of this compound. nih.gov

This unified pathway elegantly explains the formation of the seco-prezizaane, anislactone, and tashironin groups of sesquiterpenes found in Illicium, suggesting they all derive from a common intermediate. nih.gov The total synthesis of merrilactone A has been achieved based on transformations that support the key steps of this proposed biosynthetic pathway. nih.gov

Table 1: Proposed Key Intermediates in this compound Biosynthesis

Intermediate Class Putative Role
Farnesyl Pyrophosphate (FPP) Acyclic Sesquiterpenoid Universal C15 precursor
Bisabolyl Cation Monocyclic Cation Early-stage cyclized intermediate
Dicarbonyl derivative of allo-cedrane Polycyclic Ketone Key branching point intermediate

Enzymatic Machinery Involved in this compound Biosynthesis

The construction of complex natural products like this compound requires a suite of specialized enzymes to catalyze each specific step of the biosynthetic pathway. Although the specific enzymes for the this compound pathway have not been isolated and characterized, their classes and functions can be inferred from extensive research on other sesquiterpenoid biosynthetic pathways. tandfonline.comwur.nl

The key enzymatic steps are believed to include:

Sesquiterpene Synthases (STSs): These enzymes, also known as terpene cyclases, are responsible for the initial, and often complex, cyclization of FPP into the foundational carbon skeleton of the sesquiterpene. mdpi.comwur.nl

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is crucial for installing oxygen atoms at specific positions on the terpene backbone through hydroxylation and other oxidative reactions. These steps are critical for creating the various functional groups (hydroxyls, epoxides, ketones) and lactone rings characteristic of this compound. nih.gov

Dehydrogenases and Reductases: These enzymes are involved in modifying the oxidation state of various intermediates in the pathway.

Acyltransferases: While perhaps not directly involved in the core skeleton formation, these enzymes can modify hydroxyl groups, a common feature in related natural products.

Characterization of Key Enzymes in this compound Pathway

Direct characterization of the specific enzymes responsible for this compound biosynthesis is still a subject for future research. However, based on the proposed pathway, several key enzyme types are undoubtedly involved.

Sesquiterpene Synthase (STS): A putative STS would catalyze the cyclization of FPP to form an allo-cedrane or related seco-prezizaane-type skeleton. These enzymes are known for their "plasticity," sometimes producing multiple products from a single substrate. mdpi.com

Cytochrome P450s: Multiple, highly specific CYPs are required to perform the extensive oxidation of the sesquiterpene scaffold. The formation of the γ-lactone rings and the oxetane (B1205548) ring found in merrilactone are almost certainly catalyzed by distinct CYPs. In many other sesquiterpene lactone pathways, such as those for artemisinin and parthenolide, specific CYPs have been identified that perform critical oxidative modifications. nih.gov

Table 2: Putative Key Enzymes and Their Functions in this compound Biosynthesis

Enzyme Class Putative Function Reaction Type
Sesquiterpene Synthase (STS) Cyclization of FPP to form the core carbon skeleton Cyclization
Cytochrome P450 Monooxygenase (CYP) Hydroxylation and oxidation of the sesquiterpene backbone Oxidation
Cytochrome P450 Monooxygenase (CYP) Catalysis of lactone ring formation Oxidation/Lactonization

Gene Cluster Identification and Analysis for this compound Biosynthesis

In many fungi and some plants, the genes encoding the enzymes for a specific metabolic pathway are located together on the chromosome in a functional unit known as a biosynthetic gene cluster (BGC). nih.govuea.ac.uknih.gov This co-localization facilitates the coordinated regulation of the pathway.

To date, a specific BGC for this compound has not been reported. Identifying such a cluster in the Illicium merrillianum genome would be a significant step toward elucidating the complete pathway. The process would involve:

Genome Sequencing: Obtaining a high-quality genome sequence of the source plant.

Bioinformatic Analysis: Searching the genome for genes encoding putative sesquiterpene synthases.

Cluster Identification: Analyzing the genomic region surrounding the candidate STS gene for the presence of other key biosynthetic genes, such as those encoding CYPs, dehydrogenases, and regulatory transcription factors.

The identification of a BGC would provide a complete "parts list" for this compound biosynthesis and enable heterologous expression and pathway reconstruction in microbial hosts. lublin.pl

Metabolic Engineering Strategies for Enhanced this compound Production Research

The low natural abundance of this compound presents a significant challenge for its further study and potential development. researchgate.net Metabolic engineering offers promising strategies to increase the production of valuable sesquiterpene lactones, though specific research applied to this compound is in its nascent stages. nih.govresearchgate.net General strategies that could be applied include:

Upregulation of Precursor Supply: Enhancing the production of the universal precursor FPP by overexpressing enzymes in the upstream mevalonate (MVA) pathway, such as HMGR (3-hydroxy-3-methylglutaryl-CoA reductase) or FPP synthase (FPPS).

Downregulation of Competing Pathways: Reducing the metabolic flux into competing pathways that also use FPP (e.g., sterol biosynthesis) can redirect more precursor towards the desired sesquiterpene lactone.

Heterologous Production: Transferring the entire biosynthetic gene cluster for this compound into a microbial host like Saccharomyces cerevisiae (yeast) or Escherichia coli. researchgate.net This approach allows for large-scale, controlled production in fermenters, independent of plant cultivation. The successful expression of the complete artemisinin pathway in yeast serves as a powerful proof-of-concept for this strategy. researchgate.net

Comparative Biosynthetic Analyses of this compound and Related Lactones

Merrilactone belongs to the anislactone-type of sesquiterpenes. A key aspect of its proposed biosynthesis is the divergence from a common intermediate to form a wide array of structurally related but distinct compounds within the Illicium genus. nih.govresearchgate.net

The biosynthetic proposal that routes many Illicium sesquiterpenes through a dicarbonyl derivative of allo-cedrane provides a framework for this comparison. nih.gov Minor changes in the sequence of oxidative or rearrangement steps catalyzed by different enzymes on this common intermediate could lead to vastly different final structures. For instance, the pathways to anislactone, majucin, and merrilactone are thought to share early steps before diverging. This concept of a shared metabolic grid is common in plant secondary metabolism and represents an efficient way to generate chemical diversity. The key differences in the biosynthetic pathways likely lie in the specific suite of tailoring enzymes, particularly cytochrome P450s, that each plant species or even tissue type expresses.

Table of Mentioned Compounds

Compound Name
Merrilactone
Farnesyl pyrophosphate (FPP)
Acetyl-CoA
Allo-cedrane
Anislactone
Majucin
Tashironin
Artemisinin
Parthenolide
Isopentenyl pyrophosphate (IPP)

Total Synthesis and Synthetic Methodologies of Merilactone and Analogs

Retrosynthetic Analysis Strategies for Merilactone

The diverse retrosynthetic analyses of merrilactone A highlight different approaches to dissecting its complex architecture. A common theme involves the late-stage formation of the oxetane (B1205548) ring (Ring D) via a homo-Payne rearrangement of a precursor alcohol, a strategy employed in the syntheses by Danishefsky and by Inoue and Hirama. acs.orgacs.org

Key Disconnections in this compound Retrosynthesis:

Danishefsky's Approach: This strategy disconnects the molecule to reveal a key intermediate that can be assembled through a Diels-Alder reaction between 1-(tert-butyldimethylsiloxy)-butadiene and 2,3-dimethylmaleic anhydride (B1165640). acs.orgnih.gov A subsequent free radical cyclization is a pivotal step in forming the core ring system. acs.orgnih.gov

Inoue and Hirama's Approach: Their retrosynthesis hinges on the desymmetrization of a meso-diketone to construct the cis-bicyclo[3.3.0]octane core. nih.gov A radical cyclization is then used to install the congested C9 quaternary carbon. nih.gov Another strategy from this group involved a transannular aldol (B89426) reaction of an eight-membered meso-diketone to establish four stereocenters in a single step. acs.org

Frontier's Approach: This group envisioned a catalytic Nazarov cyclization of a silyloxyfuran to stereospecifically create the C4 and C5 stereocenters. acs.orgcapes.gov.brresearchgate.net This approach represents an unusual application of the Nazarov cyclization. acs.org

Greaney's Approach: A Paternò-Büchi photocycloaddition was proposed to form the central oxetane ring at an earlier stage, building the tetracyclic core of merrilactone A in a concise manner. acs.org Another strategy from this group utilized a reductive epoxide ring opening followed by a radical cyclization to form the complete carbon skeleton. researchgate.net

Zhang and Zhang's Approach: Their synthesis commenced from (R)-pulegone, with a key oxidative cyclization of an enyne intermediate to form a crucial bicyclic system. organic-chemistry.org

Research GroupKey Retrosynthetic DisconnectionsCore Intermediate Synthesis Strategy
DanishefskyHomo-Payne rearrangement, Radical cyclization, Diels-Alder reactionDiels-Alder cycloaddition acs.orgnih.gov
Inoue & HiramaHomo-Payne rearrangement, Radical cyclization, Transannular aldol reactionDesymmetrization of a meso-diketone nih.govacs.org
FrontierNazarov cyclizationCatalytic Nazarov cyclization of a silyloxyfuran acs.orgcapes.gov.brresearchgate.net
GreaneyPaternò-Büchi reaction, Reductive epoxide opening/radical cyclizationDomino oxy-/carbopalladation acs.orgresearchgate.net
Zhang & ZhangOxidative cyclization, Selenocarbonate cyclizationStarting from (R)-pulegone organic-chemistry.org

Key Strategic Bond Formations in this compound Total Synthesis

The construction of merrilactone's dense and highly functionalized core has necessitated the use of powerful and stereoselective bond-forming reactions.

The two lactone rings (A and E) in merrilactone A have been constructed using various methodologies. A common strategy for the A ring involves a Johnson-Claisen rearrangement followed by deprotection and lactonization. researchgate.netdicp.ac.cn In some syntheses, the E-ring lactone is formed through the oxidation of a primary alcohol to a carboxylic acid followed by intramolecular esterification.

A notable challenge was the construction of the D-ring lactone in Frontier's synthesis, where initial attempts at intramolecular acylation were unsuccessful due to competing reactions. acs.org This was overcome by modifying the substitution pattern of the precursor. acs.org

The creation of the seven contiguous chiral centers, including five quaternary carbons, demands a high degree of stereocontrol. Several key reactions have been employed to achieve this:

Diels-Alder Reaction: Danishefsky's synthesis utilized an efficient Diels-Alder reaction to set the initial stereochemistry of the cyclohexane (B81311) ring. acs.orgnih.gov

Radical Cyclization: Both the Danishefsky and Inoue/Hirama groups employed free radical cyclizations to form key C-C bonds in sterically hindered environments, including the formation of the C9 quaternary center. acs.orgnih.govnih.gov Greaney's group also used a radical cyclization following a reductive epoxide opening. bris.ac.uk

Nazarov Cyclization: Frontier's synthesis featured a novel Lewis acid-catalyzed Nazarov cyclization of a silyloxyfuran, which simultaneously and stereospecifically created the C4 and C5 stereocenters. acs.orgcapes.gov.br

Transannular Aldol Reaction: Inoue and Hirama developed an elegant enantioselective transannular aldol reaction of an eight-membered meso-diketone, which established four chiral centers of the cis-bicyclo[3.3.0]octane core in a single step. acs.orgresearchgate.net

Reductive Carbonyl-Alkene Coupling: A samarium diiodide (SmI2)-mediated reductive coupling of a ketone and an alkene was used to construct the C-ring in one approach. dicp.ac.cn

Paternò-Büchi Photocycloaddition: Greaney's group demonstrated a highly efficient intramolecular [2+2] photocycloaddition to construct the central oxetane ring and the oxa[3.3.3]propellane framework. acs.org

Asymmetric Synthesis Approaches for this compound Enantiomers

The development of asymmetric syntheses has been crucial for accessing specific enantiomers of merrilactone A and studying their biological activities. clockss.org

Key strategies for achieving enantioselectivity include:

Desymmetrization of Meso Compounds: Inoue, Hirama, and coworkers pioneered a strategy involving the desymmetrization of a meso eight-membered diketone. nih.govresearchgate.net An enantioselective transannular aldol reaction, promoted by a chiral lithium amide, was used to produce the cis-bicyclo[3.3.0]octane core with high enantiomeric excess, leading to the synthesis of the unnatural (+)-enantiomer of merrilactone A. acs.org

Asymmetric Catalysis: Danishefsky's asymmetric synthesis utilized a cobalt-salen complex to catalyze an asymmetric ring-opening of a meso-epoxide, establishing the initial chirality. u-tokyo.ac.jpclockss.org

Chiral Pool Starting Materials: The synthesis by Zhang and Zhang started from the naturally occurring chiral molecule (R)-pulegone, which directed the stereochemical outcome of subsequent reactions. organic-chemistry.org

Stereodivergent Michael Reaction: A strategy has been reported that uses basic versus Lewis acidic conditions to control the diastereoselectivity of a Michael reaction, providing a route to a key intermediate for a formal synthesis of merrilactone A. nih.govresearchgate.net

Interestingly, studies have shown that both the natural (-)-merrilactone A and its unnatural (+)-enantiomer exhibit similar neurite outgrowth-promoting activity. acs.org

Protecting Group Strategies in this compound Synthesis

Given the numerous hydroxyl and carbonyl functional groups in merrilactone A and its synthetic intermediates, protecting group strategies are essential to mask reactive sites and ensure regioselectivity. jocpr.com

Commonly used protecting groups in various syntheses include:

Silyl ethers (e.g., TBS, TBDPS): Used to protect hydroxyl groups. acs.orgdicp.ac.cn

Benzyl ethers: Employed for the protection of alcohols. bris.ac.uk

Acetals and Ketals: Used to protect 1,2-diols or ketones. bris.ac.uk

The choice of protecting group is critical, as it can influence the stereochemical outcome of reactions. For instance, in the asymmetric synthesis by Inoue and Hirama, a bulky protecting group was used as a long-range stereocontrolling element. researchgate.net The strategic application and removal of these groups are integral to the success of the multi-step syntheses. jocpr.com

Development of Novel Synthetic Methodologies Inspired by this compound Structure

The pursuit of merrilactone's total synthesis has not only achieved the construction of a complex natural product but has also served as a catalyst for the development of new synthetic methods and strategies. caltech.edu

Catalytic Nazarov Cyclization of Silyloxyfurans: The work by Frontier's group expanded the scope of the Nazarov cyclization, demonstrating its utility for the stereoselective synthesis of complex carbocycles. acs.org This methodology is expected to find broader applications in organic synthesis. acs.org

Desymmetrization Strategies: The enantioselective desymmetrization of meso-diketones via transannular aldol reactions, developed by Inoue and Hirama, provides a powerful tool for the efficient construction of polycyclic systems with multiple stereocenters. acs.orgresearchgate.netscispace.com

Domino Reactions: The use of domino reactions, such as the oxy-/carbopalladation sequence in Greaney's approach, offers a highly efficient way to build molecular complexity rapidly from simple precursors. acs.org

Reductive Epoxide Opening/Radical Cyclization: The development of a reductive epoxide cleavage-cyclization cascade provides a novel method for the formation of highly congested quaternary stereocenters. bris.ac.uk

Stereodivergent Synthesis: The development of methods to control diastereoselectivity through the choice of reaction conditions (basic vs. Lewis acidic) in Michael additions offers a sophisticated strategy for accessing different stereoisomers from a common precursor. nih.gov

These innovative approaches, born from the challenge of synthesizing merrilactone A, have significantly enriched the toolbox of synthetic organic chemistry.

Comparative Analysis of Published this compound Total Syntheses

The intricate, cage-like pentacyclic structure of this compound A, which features seven contiguous stereocenters (five of which are quaternary), has rendered it a formidable and attractive target for synthetic chemists. acs.orgimperial.ac.uk Since its isolation, several research groups have successfully completed its total synthesis, each employing unique strategies and key reactions to navigate the molecule's complexity. These syntheses have provided a platform for the development and application of novel synthetic methodologies.

The first total synthesis of (±)-merilactone A was reported by Danishefsky and Birman in 2002. nih.govtkk.fi Their 20-step synthesis commenced with a Diels-Alder reaction between 1-(tert-butyldimethylsiloxy)-butadiene and 2,3-dimethylmaleic anhydride to construct the initial carbocyclic framework. nih.govtkk.fi A pivotal step in their strategy was a free-radical cyclization of a vinyl bromide to forge the highly congested tetracyclic core. nih.gov The final oxetane ring was installed via a Payne-like rearrangement of a hydroxyepoxide precursor. nih.gov

In 2003, Inoue and Hirama reported another synthesis of (±)-merilactone A. researchgate.net Their approach was highlighted by the desymmetrization of a meso-diketone to build the core cis-bicyclo[3.3.0]octyl system. researchgate.net A key transannular aldol reaction of an eight-membered cyclooctanedione was employed to form the central five-membered ring. escholarship.org Like the Danishefsky synthesis, a radical cyclization was also utilized, in this case, to install the C9-quaternary carbon. researchgate.net Later, the Hirama and Inoue group achieved the asymmetric synthesis of (–)-merilactone A by employing a bulky protecting group as a long-range stereocontrolling element. escholarship.org

The group of Mehta and Singh developed a route that relied on a ring-closing metathesis (RCM) to construct the A ring and a [2+2] photocycloaddition to create the C-ring framework. researchgate.net Their strategy involved a subsequent ring-expansion of the resulting cyclobutene (B1205218) intermediate to furnish a key lactone. researchgate.net

A distinct approach was taken by Frontier and coworkers , who utilized a catalytic Nazarov cyclization of a silyloxyfuran to stereospecifically generate the C4 and C5 stereocenters and form the B ring. researchgate.netresearchgate.netu-tokyo.ac.jp This key step was catalyzed by an Iridium(III) complex. researchgate.net The synthesis also featured a radical cyclization to form the B-ring and establish the C9 quaternary center. researchgate.net

Greaney and coworkers also employed a photochemical strategy, using a [2+2] photocycloaddition between 4,5-dimethylmaleic anhydride and dimethylketene (B1620107) acetal (B89532) to form the syn-angular methyl groups. acs.orgacs.org Their route featured a Tiffeneau-Demjanov ring expansion and a titanium(III)-mediated radical cyclization of an epoxy-alkyne to construct the B-ring and the C9 quaternary center. acs.org This strategy was notable for its regiodivergence, enabling the synthesis of both anislactone A and this compound A. acs.org

More recently, Zhai and coworkers accomplished an efficient total synthesis of (±)-merilactone A in fifteen steps. nih.govstanford.edu Their strategy involved a Johnson-Claisen rearrangement to form the A ring, an intramolecular hetero-Pauson-Khand reaction to construct the B and D rings simultaneously, and a vinylogous Mukaiyama-Michael reaction to assemble the C ring. nih.gov

The Zhang and Zhang synthesis of (–)-merilactone A started from commercial (R)-pulegone. nih.gov A key feature of this enantioselective synthesis was a Pd-mediated oxidative cyclization. nih.gov The synthesis proceeded through a selenocarbonate intermediate which cyclized to form the bis-lactone (B144190) core, followed by epoxidation and acid-catalyzed cyclization to complete the natural product. nih.gov

The following interactive table provides a comparative overview of these key total syntheses of this compound A.

Research GroupYearType of SynthesisKey ReactionsStarting Material (Example)Longest Linear Sequence (Steps)Overall Yield
Danishefsky 2002RacemicDiels-Alder, Radical Cyclization, Payne Rearrangement2,3-Dimethylmaleic anhydride2010.7% (for an intermediate)
Hirama/Inoue 2003Racemic & Asymmetric[2+2] Photocycloaddition, Transannular Aldol Reaction, Radical Cyclizationtrans-1,2-Dichloroethene31 (Asymmetric)1.1% (Asymmetric)
Mehta 2006Racemic[2+2] Photocycloaddition, Ring-Closing Metathesis (RCM), Ring ExpansionEnone~23Not specified
Frontier 2007RacemicNazarov Cyclization, Radical CyclizationSilyloxyfuran~18Not specified
Greaney 2010Racemic[2+2] Photocycloaddition, Tiffeneau-Demjanov Ring Expansion, Reductive Radical Cyclization4,5-Dimethylmaleic anhydride~22Not specified
Zhai 2012RacemicJohnson-Claisen Rearrangement, Hetero-Pauson-Khand Reaction, Mukaiyama-Michael ReactionKnown allylic alcohol15Not specified
Zhang 2021EnantioselectiveFavorskii Rearrangement, Pd-mediated Oxidative Cyclization, Selenocarbonate Cyclization(R)-Pulegone1323%

Chemoenzymatic Synthesis Approaches for this compound and Derivatives

While no complete total synthesis of this compound using a chemoenzymatic strategy has been published to date, the principles of biocatalysis have been explored and proposed as powerful tools for overcoming key challenges in its synthesis, particularly in establishing stereocenters. Chemoenzymatic approaches combine the selectivity of enzymes with the efficiency of traditional chemical reactions. nih.gov

A significant challenge in several this compound syntheses is the enantioselective construction of chiral intermediates from meso compounds. researchgate.net For instance, the Danishefsky synthesis begins with a meso-anhydride, and the Hirama/Inoue synthesis proceeds through a meso-diketone. tkk.firesearchgate.net While these syntheses employed chiral auxiliaries or chiral bases for desymmetrization, enzymatic reactions represent a potent alternative. researchgate.net Lipases are well-known for their ability to perform highly enantioselective transformations, such as the hydrolysis or acylation of meso-diols or diacetates, to provide chiral building blocks. tkk.fiacs.org One thesis on the synthesis of this compound details the resolution of a racemic intermediate via a lipase-catalyzed acylation, highlighting the practical application of this approach within a synthetic route toward the natural product. tkk.fi

Furthermore, chemoenzymatic strategies have been successfully applied to the synthesis of related seco-prezizaane sesquiterpenoids, which are believed to be biosynthetic precursors to this compound. nih.govresearchgate.netacs.orgnih.gov For example, an enantioselective total synthesis of (+)-1S-minwanenone, a seco-prezizaane sesquiterpenoid, was achieved using an enzymatic resolution of a key tricyclic intermediate derived from a Diels-Alder reaction. nih.gov This demonstrates the viability of using enzymes to access the chiral core structures from which this compound is derived.

The use of oxidoreductase enzymes also presents a promising avenue. The biosynthesis of Illicium sesquiterpenes involves extensive late-stage oxidation of a carbocyclic core by cytochrome P450 monooxygenases. nih.gov Replicating this biosynthetic logic, a chemoenzymatic approach could employ enzymes for selective C-H oxidation or epoxidation on a synthetic intermediate, potentially streamlining the installation of the numerous oxygen-containing functional groups found in this compound. The Narayan research group, for instance, has focused on harnessing the selectivity of enzymes for oxidation reactions to enable concise routes to complex natural products. nih.gov

Structure Activity Relationship Sar Studies and Derivatization of Merilactone

Design Principles for Merilactone Analogs and Derivatives

The primary goal in designing merrilactone analogs is to decipher the relationship between its complex architecture and its biological function. Researchers aim to identify the minimal pharmacophore—the essential set of structural features—responsible for its neurotrophic effects. This exploration is guided by several key principles:

Simplification of the Core Structure: Given the significant synthetic challenge posed by merrilactone's seven contiguous stereocenters and caged framework, a major design principle is structural simplification. imperial.ac.uknih.gov The objective is to create analogs that preserve the biological activity of the parent natural product but are easier to synthesize. nih.gov This allows for more rapid and diverse analog production for comprehensive SAR studies.

Function-Oriented Synthesis (FOS): This strategy prioritizes the incorporation of functionalities believed to be important for biological activity, rather than focusing on the recreation of the entire complex natural product scaffold. rsc.org For merrilactone, this could involve synthesizing various cores that present key functional groups, like the oxetane (B1205548) or lactones, in a similar spatial orientation.

Diverted Total Synthesis (DTS): An established total synthesis route can be strategically diverted at late stages to produce a variety of analogs. rsc.org For instance, late-stage intermediates in a merrilactone synthesis can be subjected to different reaction pathways to modify peripheral functional groups or alter oxidation states, thereby generating a library of related compounds for biological screening. acs.org

Investigation of Bioisosteric Replacements: Another design principle involves replacing specific functional groups with other groups that have similar physical or chemical properties (bioisosteres). For example, the synthesis of aza-merrilactone analogs, where an oxygen atom in the core structure is replaced by a nitrogen atom, has been explored to probe the importance of the heteroatom's identity. google.com

These guiding principles facilitate a systematic investigation into how structural modifications impact neurotrophic activity, paving the way for the development of novel therapeutic agents for neurodegenerative diseases. google.com

Synthetic Strategies for this compound Derivatization

The creation of merrilactone derivatives has spurred the application of sophisticated and innovative synthetic methodologies. These strategies are crucial for accessing the complex core structure and enabling the modifications necessary for SAR studies.

Key synthetic strategies employed include:

Radical Cyclizations: Free radical cyclizations have been pivotal in constructing key C-C bonds within the sterically congested core of merrilactone. For example, a notable synthesis used a radical cyclization of a vinyl bromide to forge a new quaternary center in a densely substituted environment. google.com

Nazarov Cyclization: This powerful electrocyclic ring-closing reaction has been used to stereospecifically create the central five-membered C-ring of the merrilactone framework. researchgate.netnih.gov Detailed investigations into the Lewis acid-catalyzed Nazarov cyclization of silyloxyfurans were conducted to optimize this key step. researchgate.netorganic-chemistry.org

Desymmetrization Strategies: Several syntheses have commenced with a symmetrical molecule, employing a chiral catalyst or reagent to selectively transform one of two identical functional groups. This approach efficiently introduces chirality and sets the stage for subsequent stereocontrolled transformations. Syntheses of both (±)-merrilactone A and its unnatural enantiomer have been achieved using desymmetrization of a Cs-symmetric dilactone or a meso-diketone as a key step. acs.orgnih.gov

Photochemical Desaturation: In a highly efficient approach, a late-stage photochemical desaturation was used to introduce a double bond into the complex hydrocarbon skeleton. This olefin intermediate then serves as a versatile handle for diverse oxygenation manipulations, streamlining the synthesis of merrilactone and enabling access to various non-natural analogues. acs.org

Pauson-Khand Reaction: The hetero-Pauson-Khand reaction has been featured in a total synthesis to construct the B and D rings of the merrilactone scaffold. researchgate.netrsc.org

Reductive Epoxide Opening: An approach based on reductive epoxide ring opening with a titanium(III) reagent was developed to form the complete carbon skeleton, demonstrating a novel method for cyclopentane (B165970) annulation. researchgate.net

Table 1: Key Synthetic Reactions in this compound Derivatization

Synthetic StrategyDescriptionApplication in Merrilactone SynthesisReference
Radical CyclizationFormation of a C-C bond via a radical intermediate, effective for creating quaternary centers.Formation of a new quaternary center in a densely substituted environment. google.com
Nazarov CyclizationAn electrocyclic reaction forming a cyclopentenone, used here to build the core C-ring.Stereospecific creation of the C4 and C5 stereocenters of the central cyclopentane ring. researchgate.netnih.gov
DesymmetrizationAsymmetric transformation of a meso or Cs-symmetric compound to generate a chiral product.Enantioselective transannular aldol (B89426) reaction of a meso-diketone to establish four chiral centers. acs.orgnih.gov
Photochemical DesaturationLate-stage site-specific introduction of an olefin via a photo-induced reaction.Streamlines synthesis and allows for diverse late-stage functionalization. acs.org
Pauson-Khand ReactionA [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide.Intramolecular hetero-Pauson-Khand reaction to construct the B and D rings. researchgate.netrsc.org

Due to merrilactone's highly integrated and caged structure, "side chain" modifications are less about altering linear appendages and more about functionalizing the exterior of the pentacyclic core. A concise synthetic route was developed to produce the carbon framework of merrilactone A on a gram scale, which enabled access to a series of structural analogs by modifying the core structure. nih.gov These modifications included varying oxidation levels and altering functional groups. In total, 15 derivatives were synthesized and tested, revealing that promising biological activity could be retained in structurally simpler analogs. nih.gov This highlights that extensive functionalization is not a prerequisite for neurotrophic activity.

Elucidation of Key Pharmacophores and Structural Motifs of this compound

Identifying the specific structural motifs responsible for merrilactone's bioactivity is a central goal of SAR studies. Research has pointed to several key features:

The Oxetane Ring: The four-membered oxetane ring is a distinctive feature of merrilactone. Early studies suggested that the presence of this ring was a requirement for its neurotrophic activity. mdpi.com Its construction is a challenging but critical aspect of the total synthesis. google.com

The Lactone Moieties: Merrilactone is a dilactone, and the integrity and orientation of these rings are likely important for receptor binding.

Substitution at C-10: SAR studies have suggested that substitution at the C-10 position can significantly influence bioactivity, whereas other areas, such as the C-1 substitution, might be less critical. researchgate.net

Table 2: Summary of SAR Findings for this compound and Analogs

Structural FeatureModificationImpact on Neurotrophic ActivityReference
Oxetane RingPresence vs. AbsenceConsidered essential for activity in early studies. mdpi.com
Core FrameworkSimpler analogs with varied oxidation levelsPromising biological activity can be retained, indicating the core scaffold is key. nih.gov
C-10 CenterSubstitutionSignificantly affects bioactivity. researchgate.net
Absolute StereochemistryComparison of natural (-) and unnatural (+) enantiomersBoth enantiomers showed equal potency in promoting neurite outgrowth. acs.org
Relative StereochemistryComparison of diastereomers (in related compounds)An all-cis relative configuration was found to be important for potent activity. researchgate.netfrontiersin.org

Impact of Stereochemistry on this compound's Biological Interactions

With seven contiguous chiral centers, the stereochemistry of merrilactone is exceptionally complex, and its role in biological interactions is a topic of significant interest. imperial.ac.uk The synthesis of stereoisomers, particularly the unnatural enantiomer, provides direct insight into whether the target receptor is sensitive to the absolute configuration of the molecule.

In a landmark study, the total synthesis of the unnatural enantiomer, (+)-merrilactone A, was achieved. acs.org Surprisingly, when tested for its ability to promote neurite outgrowth in primary neuronal cultures, the unnatural (+)-enantiomer was found to be equally as potent as the natural (-)-enantiomer. acs.org

Computational Approaches to this compound SAR Analysis (e.g., QSAR modeling)

Quantitative Structure-Activity Relationship (QSAR) modeling offers a computational lens through which to analyze and predict the biological activity of compounds like merrilactone. researchgate.net These methods correlate variations in the physicochemical properties of a series of compounds with changes in their biological activities, allowing for the development of predictive models.

While specific, published QSAR models for merrilactone itself are not widely available, the methodology has been applied to structurally and biologically related compounds. For instance, a three-dimensional QSAR (3D-QSAR) study using Comparative Molecular Field Analysis (CoMFA) was performed on other seco-prezizaane terpenoids from the Illicium family. researchgate.net This study demonstrated that these compounds likely bind to the same site on housefly GABA receptors as picrotoxane terpenoids. The CoMFA maps generated from this analysis helped to identify the specific steric and electrostatic fields around the molecules that are essential for high activity. researchgate.net

Such computational approaches are invaluable for:

Rationalizing SAR data: QSAR can help explain why certain structural modifications enhance or diminish activity.

Guiding Analog Design: Predictive models can be used to virtually screen new designs and prioritize the synthesis of analogs with the highest predicted potency. ethz.ch

Identifying Pharmacophoric Features: Computational models can highlight the key molecular properties (e.g., shape, hydrogen bonding capacity, electrostatic potential) that define the pharmacophore.

The application of QSAR and other molecular modeling techniques to the merrilactone scaffold holds significant promise for accelerating the discovery of novel and potent neurotrophic agents.

Mechanistic Investigations of Merilactone S Biological Activities

Molecular Target Identification and Validation for Merilactone

The precise molecular targets of this compound are the subject of ongoing scientific investigation. Its notable neurotrophic activity, particularly the promotion of neurite outgrowth in primary cultures of fetal rat cortical neurons, suggests interactions with cellular components that regulate neuronal growth and survival. researchgate.netgoogle.comacs.org Research into compounds with similar biological profiles, such as other neurotrophic natural products, provides a framework for identifying potential targets for this compound. nih.govresearchgate.net

Receptor Binding Studies

Direct receptor binding studies specifically for this compound are not extensively detailed in the current body of research. However, its neurotrophic effects strongly suggest a functional interaction with signaling pathways typically initiated by neurotrophins like Nerve Growth Factor (NGF). google.comacs.org These pathways are primarily mediated by two types of cell membrane receptors: the high-affinity Tropomyosin receptor kinase (Trk) family and the low-affinity p75 neurotrophin receptor (p75NTR). nih.govresearchgate.netms-editions.cl

Neurotrophin binding to Trk receptors initiates signaling cascades crucial for cell survival and differentiation. nih.govms-editions.cl Conversely, binding to the p75NTR can, under certain conditions, trigger apoptosis or programmed cell death. nih.govms-editions.cl Studies on other compounds isolated from the same plant genus, Illicium merrillianum, have shown that their neurotrophic effects can be linked to the phosphorylation of the TrkA receptor, a key event in activating its downstream signaling. nih.gov It is hypothesized that this compound may act as a small-molecule mimic of neurotrophins, potentially binding to and activating these receptor systems or modulating their activity, though definitive binding assays and affinity constants for this compound remain to be established. nih.govescholarship.org

Enzyme Inhibition/Activation Kinetics

Detailed enzyme inhibition or activation kinetic studies for this compound are not prominently featured in the available scientific literature. Such studies are crucial for understanding if a compound's biological effects stem from the modulation of specific enzymes. Kinetic analyses determine parameters like the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), and how they are altered in the presence of an inhibitor. khanacademy.orglibretexts.org

For example, enzyme inhibition can be classified into several types based on its effect on these kinetic parameters:

Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Kₘ, but Vₘₐₓ remains unchanged, as the inhibition can be overcome by high substrate concentrations. khanacademy.orglibretexts.org

Noncompetitive Inhibition: The inhibitor binds to a site other than the active site, altering the enzyme's conformation. This reduces the Vₘₐₓ without affecting the Kₘ. khanacademy.orglibretexts.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, reducing both Vₘₐₓ and Kₘ. khanacademy.org

While some natural products are known to be potent enzyme inhibitors, such as the inhibition of lumazine (B192210) synthase or topoisomerase II by other compounds, specific data quantifying this compound's inhibitory constant (Kᵢ) or its mechanism of action against a particular enzyme are yet to be reported. sigmaaldrich.comacs.org

Cellular Signaling Pathway Modulation by this compound

The neurotrophic properties of this compound strongly imply that it modulates key intracellular signaling pathways that govern neuronal fate. researchgate.netnih.gov The primary candidates for these pathways are those activated by canonical neurotrophin receptors. nih.govresearchgate.net

Investigation of Intracellular Cascades (e.g., MAPK, NF-κB)

The signaling cascades most frequently associated with neurotrophic activity are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways. nih.govms-editions.cl

MAPK Pathway: Activation of Trk receptors typically leads to the stimulation of the Ras/ERK (a component of the MAPK family) signaling cascade. nih.gov This pathway is centrally involved in promoting neurite outgrowth and neuronal differentiation. nih.govnih.gov Given that this compound promotes neurite outgrowth, it is highly probable that its mechanism involves the positive modulation of the MAPK/ERK pathway. researchgate.netescholarship.org

PI3K/Akt Pathway: This pathway is another major downstream effector of Trk receptor activation and is critical for promoting neuronal survival and preventing apoptosis. nih.govnih.gov

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Its activation can be triggered by the p75NTR receptor. ms-editions.cl Depending on the cellular context, NF-κB activation can promote the expression of pro-survival genes. ms-editions.cl Some diterpenes have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway, highlighting its importance as a target for this class of compounds. researchgate.netacs.org

The interplay between these pathways ultimately determines the cellular response. While this compound's neurotrophic effects point towards the activation of pro-survival and differentiation cascades like MAPK and PI3K/Akt, its precise influence on the NF-κB pathway has not been elucidated. nih.gov

Gene Expression and Proteomic Profiling in Response to this compound

Comprehensive gene expression and proteomic profiling studies specifically for this compound have not been detailed in the reviewed literature. These powerful techniques are used to obtain a global view of the changes in messenger RNA (mRNA) and protein levels within a cell following treatment with a compound. Such analyses would provide an unbiased identification of the genes and proteins whose expression is altered by this compound, offering deep insights into its mechanism of action. This could confirm the modulation of pathways like MAPK and potentially reveal novel targets and cellular processes affected by the compound.

Cellular Effects of this compound (e.g., Cell Cycle, Apoptosis, Autophagy) in Research Models

The downstream consequences of this compound's activity on cellular signaling pathways manifest as specific cellular effects. Research on related compounds from the Illicium genus provides clues to the potential effects of this compound.

Cell Cycle: There is currently no direct evidence from the reviewed literature indicating that this compound has a significant effect on cell cycle progression. Other natural products have been shown to inhibit the cell cycle at various phases, but this specific activity has not been reported for this compound. ms-editions.clacs.org

Apoptosis: this compound's mechanism is likely intertwined with the regulation of apoptosis. Its neurotrophic and cell survival-promoting activities suggest an anti-apoptotic role, possibly through the activation of the PI3K/Akt pathway. nih.govacs.org Conversely, signaling through the p75NTR receptor can be pro-apoptotic. nih.govms-editions.cl Research on other sesquiterpenoids from Illicium has demonstrated that they can reduce apoptosis in neuronal cells subjected to damage, suggesting a similar neuroprotective, anti-apoptotic function may be a feature of this compound. researchgate.net

Autophagy: Autophagy is a cellular process for degrading and recycling cellular components, playing a critical role in cellular homeostasis and response to stress. researchgate.net Some studies have shown that other compounds isolated from Illicium can enhance autophagy as part of their neuroprotective mechanism against cell damage. researchgate.net This suggests that the modulation of autophagy could be another cellular effect through which this compound exerts its biological activities.

Interactive Table: Summary of Investigated Biological Activities of this compound and Related Compounds

Compound/ClassBiological Activity/EffectResearch ModelImplied MechanismCitation(s)
This compound Promotes neurite outgrowthFetal rat cortical neuronsNeurotrophic activity, potential mimic of neurotrophins researchgate.netgoogle.comacs.org
This compound Potential therapeutic for neurodegenerationInferredNeurotrophic activity nih.gov
Illicium SesquiterpenesReduce apoptosisPC12 cellsNeuroprotection researchgate.net
Illicium SesquiterpenesEnhance autophagyPC12 cellsNeuroprotection researchgate.net
Neolignan from I. merrillianumPromotes neurite outgrowthPC12 cellsEnhances phosphorylation of TrkA, MEK, ERK1/2 nih.gov
DiterpenesInhibit NF-κB pathwayMacrophagesAnti-inflammatory researchgate.netacs.org

Preclinical Pharmacological Models for this compound Activity Assessment (in vitro, in vivo animal models)

The biological activities of this compound, a complex sesquiterpene dilactone, have been primarily evaluated using a variety of preclinical pharmacological models. These models are crucial for elucidating the compound's mechanisms of action and therapeutic potential before any clinical consideration. Both in vitro (cell-based) and in vivo (animal) models have been employed, particularly in the context of its neurotrophic effects. researchgate.netgoogle.com

In vitro models are fundamental for initial screening and mechanistic studies. For neuroprotective activity, primary cultures of fetal rat cortical neurons are the most prominently cited model. researchgate.netacs.orgescholarship.orgnih.gov This system allows for direct observation of neuronal effects, such as the promotion of neurite outgrowth. researchgate.net Other cell lines, including rat pheochromocytoma (PC12) cells and mouse multipotent neural precursor (MEB5) cells, are also used in the broader search for neurotrophic natural products and provide a platform for assessing activities like neurogenesis and protection against neuronal death. researchgate.netnih.gov

While less documented for this compound itself, in vivo animal models are the subsequent step in preclinical assessment. These models are designed to understand the effects of a compound within a complex biological system. For neuroprotection, a notable in vivo study involved an injured mouse optic nerve model, where derivatives of related neurotrophic compounds demonstrated potent regenerative activity. frontiersin.org Such models are essential for evaluating the potential of compounds like this compound to treat neurodegenerative conditions. researchgate.netacs.org

The neuroprotective mechanisms of this compound have been investigated primarily through its ability to act as a neurotrophin-mimetic small molecule. researchgate.net Neurotrophins are proteins that are vital for neuron survival and growth but are limited therapeutically because they cannot easily cross the blood-brain barrier. researchgate.netnih.gov Small molecules like this compound are promising candidates for neurodegenerative disease therapy as they may overcome this limitation. researchgate.netacs.org

In Vitro Models: The principal in vitro model used to demonstrate this compound's neurotrophic activity is the primary culture of fetal rat cortical neurons. researchgate.netescholarship.orgresearchgate.net In this system, this compound A was observed to promote neurite outgrowth at concentrations ranging from 0.1 to 10 μM. escholarship.orgnih.gov This effect suggests that this compound can mimic the function of endogenous neurotrophic factors that support neuronal development and function. researchgate.net

Key findings from these in vitro studies include:

Promotion of Neurite Outgrowth: this compound A stimulates the extension of neurites in cultured fetal rat cortical neurons. acs.orgnih.gov

Structural Importance: The unique oxetane (B1205548) ring within the this compound A structure has been identified as a requirement for its neurotrophic activity. mdpi.com

Stereochemistry: Interestingly, research has shown that both enantiomers of this compound A are equally active in promoting neurite outgrowth in these primary neuron cultures. nih.gov

Screening Systems: The search for and evaluation of neurotrophic compounds like this compound involve cellular systems such as PC12 cells, which extend neurites in response to Nerve Growth Factor (NGF), and are used to identify candidates that can enhance NGF-signaling pathways or act directly on Trk receptors. nih.gov

In Vivo Models: Direct in vivo studies on this compound are not extensively detailed in the provided research. However, related research on analogous neurotrophic compounds provides a basis for its potential in vivo mechanisms. A study on derivatives of (–)-Talaumidin, another neurotrophic lignan, showed that the compounds exhibited potent regenerative activity in an injured mouse optic nerve model in vivo, suggesting that small molecules with potent in vitro neurotrophic activity can translate to functional regeneration in a living organism. frontiersin.org This provides a relevant preclinical model for assessing the therapeutic potential of compounds like this compound.

Model TypeSpecific ModelAssessed ActivityKey FindingsReference
In VitroPrimary cultures of fetal rat cortical neuronsNeurite outgrowth, Neurotrophic activityPromotes neurite outgrowth at 0.1-10 μM concentrations. escholarship.orgnih.gov
In VitroPC12 cells, MEB5 cellsNeurogenesis, Neurite outgrowth, NeuroprotectionGeneral screening systems for identifying neurotrophic compounds. researchgate.netnih.gov
In VivoInjured mouse optic nerve modelNeuronal regenerationAnalogous compounds showed potent regenerative activity, suggesting a potential model for this compound. frontiersin.org

The investigation into the antimicrobial mechanisms of this compound is not as developed as the research into its neuroprotective effects. While many lactones and other secondary metabolites from the Illicium genus exhibit biological activities, specific data on this compound's antimicrobial properties are limited. mdpi.commdpi.com

Genomic studies of Chiococca alba, a plant that produces this compound, have identified it as a structurally unique diterpene. oup.com This research validated the plant's use in folk medicine by confirming its antimicrobial properties and uncovered key enzymes involved in the biosynthesis of such terpenoids. oup.com This suggests a plausible, though not yet demonstrated, antimicrobial role for this compound. However, detailed in vitro or in vivo studies defining its spectrum of activity, potency (e.g., Minimum Inhibitory Concentration), or mechanism of action against specific microbes are not prominently available in the reviewed literature. While related Illicium sesquiterpenes can be potent neurotoxins or neurotrophic agents, their antimicrobial activities are not consistently reported for this compound itself. nih.gov

Synergistic and Antagonistic Interactions of this compound with Other Bioactive Compounds in Research Settings

The study of synergistic and antagonistic interactions, where the combined effect of compounds is greater or lesser than the sum of their individual effects, is a critical area of pharmacology. nih.govgenesispub.org In the context of neurodegenerative diseases, it has been proposed that a combination of small-molecule natural products could work synergistically to restore neuronal functions, potentially targeting multiple pathways and minimizing side effects. researchgate.netms-editions.cl

However, specific preclinical research investigating the synergistic or antagonistic interactions of this compound with other named bioactive compounds is not detailed in the available literature. While the concept of using a "cocktail" of neurotrophic molecules is a promising therapeutic strategy, there are no cited studies that have performed isobologram analysis or calculated a Fractional Inhibitory Concentration (FIC) index for this compound in combination with other agents to formally characterize these interactions. researchgate.netnih.govms-editions.cl The development of multi-target therapies for complex diseases is an active area of research, but the specific role of this compound within such a combination remains to be experimentally determined. genesispub.org

Advanced Analytical Method Development for Merilactone Quantification and Detection in Research

Development of LC-MS/MS and LC-UV Methods for Merilactone Analysis in Biological Matrices (e.g., cell lysates, animal tissues)

The quantification of this compound in complex biological matrices like plasma, tissue homogenates, and cell lysates presents a significant analytical challenge due to the low concentrations typically encountered and the high potential for interference from endogenous components. Liquid chromatography (LC) coupled with mass spectrometry (MS/MS) or ultraviolet (UV) detection are the principal techniques for this purpose.

LC-MS/MS Methods: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalytical quantification due to its superior sensitivity, specificity, and high throughput. nih.gov The specificity of MS/MS, particularly in the Multiple Reaction Monitoring (MRM) mode, allows for the precise detection of this compound even in the presence of co-eluting matrix components that could interfere with other detectors. nih.gov While specific, validated LC-MS/MS methods for this compound are not extensively published, the development would follow established bioanalytical validation guidelines. This involves optimizing sample preparation to remove proteins and phospholipids, which are major sources of matrix effects, and chromatographic conditions to ensure separation from interfering substances. nih.govjst.go.jp Salts present in biological samples are often a dominant factor in matrix effects, and their removal or mitigation through chromatographic techniques is critical. nih.gov

LC-UV Methods: High-Performance Liquid Chromatography (HPLC) with UV detection is a more accessible technique, though it may lack the sensitivity and selectivity of LC-MS/MS for complex bioanalysis. thieme-connect.com The utility of an LC-UV method depends on the compound possessing a suitable chromophore that absorbs light in the UV-visible spectrum. While this compound's core structure does not have a strong chromophore, analyses of extracts from Chiococca alba, the natural source of this compound, have utilized HPLC-UV for phytochemical fingerprinting, typically monitoring at wavelengths around 280 nm for other phenolic compounds. acs.org For this compound itself, derivatization with a UV-active tag could be a strategy to enhance detection, a common practice for compounds with poor UV absorbance. acs.org An LC-UV method would be most suitable for analyzing higher concentration samples, such as those from chemical synthesis work-streams or in vitro assays where matrix complexity is lower.

Below is a table outlining hypothetical parameters for an LC-MS/MS method for this compound quantification in a biological matrix, based on standard practices for natural product analysis.

ParameterTypical SpecificationPurpose
Sample Preparation Protein Precipitation (e.g., with acetonitrile (B52724) or methanol) followed by Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).To remove proteins and interfering matrix components, and to concentrate the analyte. nih.govjst.go.jp
LC Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, <2.5 µm particle size).Provides retention and separation for moderately nonpolar compounds like this compound.
Mobile Phase Gradient elution with water and acetonitrile/methanol (B129727), both containing 0.1% formic acid.To facilitate elution and promote ionization for MS detection.
Flow Rate 0.2 - 0.5 mL/min.Compatible with standard ESI-MS interfaces.
Ionization Source Electrospray Ionization (ESI), positive or negative mode.To generate gas-phase ions of this compound for MS analysis.
MS Detection Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.For highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions. nih.gov
Internal Standard A stable isotope-labeled this compound (e.g., d3-Merilactone) or a structurally similar compound.To correct for variability in sample preparation and instrument response. nih.gov

This table presents a hypothetical method based on common analytical practices, as a specific, validated method for this compound is not available in the cited literature.

Immunoassays and Biosensors for this compound Detection

For high-throughput screening and rapid detection, immunoassays and biosensors offer a powerful alternative to chromatography-based methods. These techniques rely on the highly specific binding interaction between an antibody or a biological receptor and the target molecule.

Immunoassays: While no specific immunoassay for this compound has been reported, the development of such an assay is feasible and would likely follow strategies used for other complex natural products. Research groups that have worked on the total synthesis of this compound have also successfully developed highly sensitive sandwich Enzyme-Linked Immunosorbent Assays (ELISAs) for detecting other neurotrophic marine polyethers like ciguatoxins.

The general strategy involves:

Hapten Design and Synthesis: As this compound is a small molecule, it is not immunogenic on its own. It must be covalently linked to a larger carrier protein, such as keyhole limpet hemocyanin (KLH), to elicit an immune response. The design of this "hapten" involves synthesizing a this compound derivative with a linker arm for protein conjugation.

Antibody Production: The hapten-protein conjugate is used to immunize animals (typically mice) to produce monoclonal antibodies (mAbs) that specifically recognize the this compound molecule.

Assay Development: These mAbs are then used to develop a competitive or sandwich ELISA. A sandwich ELISA, which uses two different antibodies to bind to the target, is often preferred for its high specificity and sensitivity, with detection limits for similar compounds reaching the picogram-per-milliliter (pg/mL) range.

Biosensors: Biosensor development for this compound remains an exploratory area. A biosensor would typically involve immobilizing a biological recognition element (like a specific antibody or potentially a cellular receptor for this compound) onto a transducer surface. Binding of this compound to this element would generate a measurable signal (e.g., optical, electrical, or mechanical). Label-free biosensor technologies, which detect changes in surface properties upon binding, could be particularly useful. The development of such a tool would first require the identification of a high-affinity binding partner for this compound.

Quality Control Methodologies for Research-Grade this compound Samples

Ensuring the identity, purity, and consistency of research-grade this compound is paramount for the validity and reproducibility of experimental results. A combination of spectroscopic and chromatographic techniques is employed for comprehensive quality control. The structural elucidation and confirmation in synthesis studies serve as the basis for these QC methods.

The following table summarizes the key analytical methods used for the quality control of this compound.

QC MethodParameter AssessedDetails and Significance
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical Structure & Stereochemistry1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to confirm the atomic connectivity and overall carbon-hydrogen framework. The relative stereochemistry is established by analyzing coupling constants and through-space interactions (e.g., NOESY). This is the definitive method for structural confirmation.
High-Resolution Mass Spectrometry (HRMS) Elemental Composition & Molecular WeightHRMS provides a highly accurate mass measurement, which is used to confirm the elemental formula (C₁₅H₁₈O₆ for Merrilactone A) and molecular weight of the compound, distinguishing it from molecules with similar nominal masses.
High-Performance Liquid Chromatography (HPLC) Purity & QuantificationHPLC, typically with UV or universal (e.g., ELSD) detection, is used to assess the purity of a sample by separating this compound from synthetic precursors, byproducts, or degradation products. The peak area is proportional to the concentration, allowing for quantification against a reference standard. acs.org
X-ray Crystallography Absolute Stereochemistry & Solid-State ConformationFor crystalline samples, single-crystal X-ray analysis provides unambiguous proof of the three-dimensional structure, including the absolute stereochemistry. This is considered the gold standard for structural validation.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of Functional GroupsFTIR is used to identify key functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O) from the lactone rings, and ether (C-O-C) linkages from the oxetane (B1205548) and other rings, by their characteristic vibrational frequencies.

Stability Studies of this compound in Research Buffers and Solvents

Understanding the stability of this compound under typical experimental conditions is critical for ensuring accurate results in biological assays and for proper sample storage. While specific stability studies for this compound in various buffers and solvents are not widely published, its chemical structure, which features two γ-lactones and a strained oxetane ring, provides insight into its potential liabilities.

pH Stability: The lactone and oxetane functional groups are susceptible to hydrolysis under both acidic and basic conditions.

Basic Conditions (pH > 8): Lactones are readily hydrolyzed under basic conditions via saponification to form the corresponding hydroxy carboxylate, which would be irreversible and abolish biological activity.

Acidic Conditions (pH < 4): Strong acidic conditions can catalyze the hydrolysis of the lactones and may also promote the ring-opening of the strained oxetane moiety.

Solvent and Buffer Compatibility:

Protic Solvents and Nucleophilic Buffers: Protic solvents (e.g., methanol, water) can participate in solvolysis reactions, particularly if catalyzed by acid or base. Buffers containing strong nucleophiles (e.g., Tris, which is a primary amine) could potentially react with and open the lactone rings over time. Phosphate-buffered saline (PBS) at physiological pH (7.4) is generally considered a relatively benign medium for short-term experiments, but long-term stability should be verified.

Aprotic Solvents: For long-term storage, a non-reactive, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or anhydrous ethanol (B145695) is typically preferred. Samples are often stored as concentrated stock solutions at low temperatures (-20°C or -80°C) to minimize degradation.

The following table summarizes the expected stability of this compound based on the chemical properties of its functional groups.

ConditionExpected StabilityPotential Degradation Pathway
Physiological pH (7.0-7.4) Likely stable for short-term experiments.Slow hydrolysis of lactone rings over extended periods.
Acidic Buffer (pH < 5) Potentially unstable.Acid-catalyzed hydrolysis of lactones; potential for oxetane ring-opening.
Basic Buffer (pH > 8) Unstable.Rapid saponification (hydrolysis) of lactone rings.
Aprotic Solvents (e.g., DMSO, Acetonitrile) High stability.Ideal for long-term storage as a stock solution.
Protic Solvents (e.g., Methanol, Ethanol) Moderate stability; lower if acid/base is present.Potential for solvolysis of lactone rings.
Elevated Temperature (>37°C) Reduced stability.Increased rate of hydrolysis and other degradation reactions.
Light Exposure Generally unknown, but should be minimized as a precaution.Photodegradation is possible for complex organic molecules.

This table provides an educated assessment based on functional group chemistry, as specific experimental stability data for this compound is not available in the cited literature.

Computational and Theoretical Studies on Merilactone

Molecular Docking and Dynamics Simulations for Merilactone-Target Interactions

Molecular docking and dynamics simulations are instrumental in predicting how this compound might interact with biological targets at a molecular level. While specific, in-depth docking studies for this compound are not extensively detailed in the available literature, the general application of these methods to similar complex natural products is well-established. For instance, preliminary molecular docking studies on related compounds, such as Hyperforatone E, have shown strong interactions with the active sites of enzymes like acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), suggesting potential for development as treatments for Alzheimer's disease. mdpi.com This type of computational analysis helps to identify key amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Molecular dynamics simulations can further refine these static docking poses by introducing the element of time, allowing for the observation of the conformational changes in both the ligand and the protein upon binding. This provides a more realistic model of the interaction and can help to calculate binding free energies, offering a quantitative measure of binding affinity.

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study of this compound

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Neurotrophin Receptor TrkA-8.5Tyr354, Lys478Hydrogen Bond
GABA-A Receptor-7.9Phe210, Thr234Hydrophobic, Hydrogen Bond
Tubulin-9.1Cys241, Leu248Hydrophobic, van der Waals

Note: This table is for illustrative purposes to demonstrate the type of data generated from molecular docking studies and is not based on published experimental data for this compound.

Quantum Chemical Calculations of this compound Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of molecules like this compound. yok.gov.tr These methods can determine various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 2: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT)

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV
Dipole Moment3.5 D

Note: This table presents hypothetical data to illustrate the outputs of quantum chemical calculations.

Predictive Modeling for this compound Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the chemical structure of a molecule with its biological activity. nih.govresearchgate.net These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors (e.g., physicochemical properties, topological indices). mdpi.com Once a statistically robust model is developed, it can be used to predict the activity of new or untested compounds, such as derivatives of this compound. nih.govyoutube.com

The development of a QSAR model involves several key steps: data set preparation, calculation of molecular descriptors, feature selection, model building using statistical methods (like multiple linear regression or machine learning algorithms), and rigorous validation. nih.govmdpi.com While specific QSAR models for this compound are not published, the methodology is widely applied in drug discovery to guide the synthesis of more potent and selective analogs. researchgate.netyoutube.com

Conformational Analysis of this compound

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis is a computational method used to identify the stable, low-energy conformations of a molecule. slideshare.net This is often achieved through systematic or random searches of the molecule's potential energy surface. slideshare.net

Methods such as molecular mechanics (e.g., using the MMFF94 force field) are often used for an initial broad search, followed by higher-level quantum mechanical methods like DFT to refine the energies of the identified conformers. nih.gov The relative energies of these conformations can be used to calculate their population at a given temperature according to the Maxwell-Boltzmann distribution. nih.gov Understanding the preferred conformations of this compound is crucial for rationalizing its interaction with biological targets and for designing rigid analogs that might exhibit enhanced activity or selectivity. acs.orgkeio.ac.jp

Table 3: Hypothetical Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)Population at 298 K (%)
1 (Global Minimum)0.0075.3
20.8515.1
31.505.5
42.104.1

Note: This table is a hypothetical representation of data from a conformational analysis study.

Future Directions and Emerging Research Avenues for Merilactone

Exploration of Undiscovered Natural Sources for Merilactone and Analogs

This compound A was first isolated from the pericarps of Illicium merrillianum, a plant belonging to a genus renowned for producing structurally complex and biologically active sesquiterpenoids. mdpi.com However, the natural yield of this compound A is exceptionally low, at approximately 0.004%, which hampers extensive biological investigation. mdpi.com This scarcity necessitates a multi-pronged approach to secure a sustainable supply of this compound and to discover novel, structurally related analogs with potentially enhanced or varied biological activities.

Biomimetic synthesis strategies, which mimic the likely biosynthetic pathways of natural products, offer a logical framework for predicting the structures of "undiscovered natural products." acs.org By understanding the plausible enzymatic transformations that lead to this compound, researchers can hypothesize and then search for related intermediates or derivatives in other Illicium species or even in unrelated organisms that may harbor similar biosynthetic machinery. The exploration of endophytic fungi and bacteria associated with Illicium plants represents a particularly promising avenue, as these microorganisms are known to produce a diverse array of secondary metabolites.

Furthermore, the search for analogs is not limited to the Illicium genus. A broader investigation into other plant species, as well as fungal and bacterial sources known to produce neurotrophic compounds, could unveil molecules with similar pharmacophoric features to this compound. ms-editions.cl The discovery of other natural products with neurotrophic activity, such as Lactacystin from Streptomyces and various alkaloids from Lycopodium species, suggests that nature has evolved multiple solutions for promoting neural health. ms-editions.cl A comparative analysis of the biosynthetic pathways of these diverse compounds could provide clues for identifying new sources of this compound-like molecules.

Table 1: Selected Neurotrophic Natural Products and Their Origins

CompoundNatural SourceOrganism Type
This compound AIllicium merrillianumPlant
JiadifenolideIllicium jiadifengpiPlant
Anislactone AIllicium anisatumPlant
LactacystinStreptomyces sp.Bacterium
Complanadine ALycopodium complanatumPlant
AnicequolAcremonium sp.Fungus

Novel Biosynthetic Engineering Strategies for this compound Derivatives

Given the low natural abundance of this compound, chemical synthesis has been the primary route for obtaining sufficient quantities for research. mdpi.comacs.orgacs.org However, total synthesis is often a lengthy and complex process. Biosynthetic engineering presents an attractive alternative for the sustainable and scalable production of this compound and its derivatives. This approach involves harnessing and manipulating the biosynthetic pathways of living organisms.

Researchers have proposed comprehensive biosynthetic pathways for Illicium sesquiterpenes, providing a roadmap for engineering efforts. researchgate.netresearchgate.net A key strategy involves identifying the specific enzymes—such as terpene synthases and cytochrome P450 monooxygenases—responsible for constructing the intricate carbon skeleton and installing the various oxygen functionalities of this compound. researchgate.net Once these genes are identified, they can be transferred into a heterologous host, such as yeast (Saccharomyces cerevisiae) or E. coli, which can be optimized for high-yield production.

Furthermore, synthetic biology tools can be employed to create novel derivatives that are not found in nature. By introducing mutations into the key biosynthetic enzymes or by combining genes from different pathways, it may be possible to generate a library of this compound analogs with altered properties. For instance, non-natural biocatalytic modules could be integrated into the host organism's metabolism to perform chemical transformations not seen in nature, leading to derivatives with improved potency, selectivity, or pharmacokinetic profiles. researchgate.net Cell-free biosynthesis systems, which utilize cellular machinery without the constraints of a living cell, also offer a powerful platform for the rapid prototyping and production of new this compound derivatives. caltech.edu

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many aspects of natural product research, and this compound is no exception. nih.govjournal-isi.org These computational tools can analyze vast and complex datasets to identify patterns and make predictions that would be difficult or impossible for human researchers to discern. researchgate.netnih.gov

One of the key applications of AI/ML in this compound research is in the acceleration of drug discovery and development. researchgate.net For example, ML algorithms can be trained on existing structure-activity relationship (SAR) data for this compound and its analogs to predict the neurotrophic activity of novel, untested derivatives. nih.gov This can help to prioritize the synthesis of the most promising compounds, thereby saving significant time and resources.

Table 2: Potential Applications of AI/ML in this compound Research

Research AreaSpecific AI/ML ApplicationPotential Outcome
Drug DiscoveryQSAR modeling, virtual screeningPrioritization of novel analogs for synthesis
Mechanistic StudiesPathway analysis of omics dataIdentification of molecular targets and mechanisms
Biosynthetic EngineeringMetabolic model optimizationEnhanced production of this compound in host organisms
Structural BiologyPrediction of crystallization conditionsFacilitation of X-ray crystallography studies

Development of Advanced Delivery Systems for Research Purposes (e.g., targeted delivery in cell models)

To accurately study the biological effects of this compound in cellular and preclinical models, effective delivery systems are crucial. The physicochemical properties of this compound, such as its solubility and stability, may influence its bioavailability and cellular uptake. Advanced delivery systems can help to overcome these challenges and enable more precise and controlled administration for research purposes.

For in vitro studies, various nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, and nanoemulsions, could be developed to encapsulate this compound. These systems can enhance its solubility in aqueous culture media, protect it from degradation, and facilitate its entry into cells. For example, single-chain polymer nanoparticles (SCNPs) are emerging as versatile nanocarriers that can be tailored for specific applications. researchgate.netmdpi.com

Furthermore, these delivery systems can be functionalized with targeting ligands, such as antibodies or peptides, to direct this compound to specific cell types or subcellular compartments. This targeted delivery is particularly important for studying the compound's effects on specific neuronal populations within a mixed-cell culture. In the context of other complex natural products, apoproteins have been explored as potential carriers, functioning as a biological drug delivery system (DDS) to stabilize the compound and facilitate its transport. nih.gov Similar innovative approaches could be adapted for this compound to enhance its utility in research settings.

Integration of Omics Technologies in this compound Mechanistic Studies

Understanding the precise molecular mechanisms by which this compound exerts its neurotrophic effects is a primary goal of ongoing research. The integration of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, systems-level approach to unraveling these complex biological processes. nih.govnih.gov

By treating neuronal cells with this compound and then applying omics techniques, researchers can obtain a comprehensive snapshot of the global changes in gene expression, protein levels, and metabolite profiles. nih.gov For instance, transcriptomic analysis (e.g., RNA-seq) can reveal which genes and signaling pathways are upregulated or downregulated in response to this compound treatment. Proteomic analysis can identify changes in protein expression and post-translational modifications, providing further insight into the cellular response.

This wealth of data can then be integrated and analyzed using bioinformatics tools and mechanistic models to construct a detailed picture of this compound's mechanism of action. nih.gov This approach can help to identify the primary molecular targets of the compound, as well as the downstream signaling cascades that ultimately lead to neurite outgrowth and neuronal protection. nih.gov Such a deep mechanistic understanding is crucial for the rational design of second-generation analogs and for identifying potential biomarkers to monitor the compound's activity in future preclinical studies. researchgate.net

Translational Research Opportunities for this compound (pre-clinical stage)

The potent neurotrophic activity of this compound and its analogs makes them promising candidates for further development as potential therapeutics for neurodegenerative diseases. nih.govresearchgate.net Translational research aims to bridge the gap between basic scientific discoveries and their clinical applications. For this compound, this involves a series of preclinical studies to evaluate its potential in relevant disease models.

The initial steps in the translational pathway for this compound would involve moving from cell-based assays to in vivo studies in animal models of neurodegeneration, such as models for Alzheimer's disease, Parkinson's disease, or amyotrophic lateral sclerosis (ALS). These studies are essential to assess the compound's ability to promote neuronal survival, enhance cognitive function, or slow disease progression in a living organism.

Translational research also encompasses the identification and validation of biomarkers that can be used to monitor the biological effects of this compound. institut-curie.org This could include imaging biomarkers to assess neuronal integrity or molecular biomarkers in blood or cerebrospinal fluid that reflect the compound's engagement with its target. The establishment of a robust preclinical data package, including proof-of-concept in animal models and initial safety and pharmacokinetic profiling, is a critical prerequisite for advancing this compound or its derivatives toward clinical trials. institut-curie.org The ultimate goal of these translational efforts is to determine whether the promising in vitro neurotrophic activity of this compound can be translated into a meaningful therapeutic benefit for patients with neurodegenerative disorders.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.